(2-Iodophenyl)methanamine
Overview
Description
(2-Iodophenyl)methanamine is a chemical compound that is part of a broader class of organic compounds known as aryl methanamines. These compounds typically consist of a methanamine moiety attached to an aromatic ring, which in this case is substituted with an iodine atom. The presence of the iodine atom can significantly influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of aryl methanamines, including (2-Iodophenyl)methanamine, can be achieved through various synthetic routes. For instance, the synthesis of 2-aryldopamine analogues, which are structurally related to (2-Iodophenyl)methanamine, has been reported through the evaluation of their effects on dopamine receptors . Although the specific synthesis of (2-Iodophenyl)methanamine is not detailed in the provided papers, similar synthetic strategies could potentially be applied, such as nucleophilic substitution reactions where an amine group is introduced to an aromatic ring already containing an iodine substituent.
Molecular Structure Analysis
The molecular structure of (2-Iodophenyl)methanamine would be expected to feature a biphenyl-like torsion due to the presence of the aromatic ring and the methanamine group. The binding activity of related compounds has been correlated with the calculated torsion angle of the biphenyl portion of these molecules, where good binding occurs when the aromatic rings approach coplanarity . This suggests that the molecular structure and the spatial arrangement of the substituents play a crucial role in the biological activity of these compounds.
Chemical Reactions Analysis
Aryl methanamines can participate in various chemical reactions, often as intermediates or as target molecules in the synthesis of more complex structures. For example, the synthesis of urea and thiourea derivatives of a related compound, (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine, involved reactions with substituted aryl isocyanates and aryl isothiocyanates . These reactions typically involve the nucleophilic attack of the amine group on electrophilic carbon atoms, leading to the formation of new carbon-nitrogen bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Iodophenyl)methanamine would be influenced by the presence of the iodine atom and the amine group. The iodine atom is a heavy substituent that can impact the compound's boiling point, melting point, and density. The amine group can engage in hydrogen bonding, which can affect solubility and reactivity. The compound's ability to form hydrogen bonds could also influence its biological activity, as seen in the binding of related compounds to dopamine receptors . Additionally, the electronic properties of the iodine atom could affect the compound's reactivity in electrophilic aromatic substitution reactions.
Scientific Research Applications
Selective Dual 5-HT and NA Reuptake Pharmacology
- Research Application: Development of compounds with selective dual serotonin/noradrenaline reuptake inhibition properties.
- Insights: A series of 1-(2-phenoxyphenyl)methanamines, which includes derivatives of (2-Iodophenyl)methanamine, showed potential for selective dual 5-HT and NA reuptake pharmacology. These compounds also exhibited good metabolic stability and hERG selectivity (Whitlock, Blagg, & Fish, 2008).
Synthesis of Substituted Quinazolines
- Research Application: Single-step synthesis of substituted quinazolines using 1-(2-iodophenyl)methanamine.
- Insights: The CuI-catalyzed domino reaction involving 1-(2-iodophenyl)methanamine led to the efficient synthesis of substituted quinazolines. This method offers a one-step process with good yields (Omar, Conrad, & Beifuss, 2014).
Oxyamination of Unactivated Alkenes
- Research Application: Synthesizing N-bistosyl-substituted 5-imino-2-tetrahydrofuranyl methanamine derivatives.
- Insights: The metal-free iodoarene-catalyzed oxyamination of unactivated alkenes, using compounds like (2-Iodophenyl)methanamine, provided an efficient synthesis method for these derivatives, which are important in drug development and biological studies (Deng et al., 2020).
Transfer Hydrogenation Reactions
- Research Application: Use in transfer hydrogenation reactions with quinazoline-based ruthenium complexes.
- Insights: (4-Phenylquinazolin-2-yl)methanamine, a derivative of (2-Iodophenyl)methanamine, was synthesized and used to create N-heterocyclic ruthenium(II) complexes. These complexes demonstrated excellent performance in transfer hydrogenation reactions (Karabuğa et al., 2015).
Catalysis in Cross-Coupling Reactions
- Research Application: Use of palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions.
- Insights: Palladium(II) complexes with iminophosphine ligands, derived from compounds like (2-Iodophenyl)methanamine, showed promising results as pre-catalysts in Heck and Suzuki cross-coupling reactions (Chiririwa et al., 2013).
Synthesis of NCN′ and PCN Pincer Palladacycles
- Research Application: Synthesis of NCN′ and PCN pincer palladacycles for catalytic applications.
- Insights: 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, related to (2-Iodophenyl)methanamine, were synthesized and used to create unsymmetrical NCN′ pincer palladacycles, showing good catalytic activity and selectivity (Roffe et al., 2016).
Efficient Synthesis Method for 2, 3-Dihydro-1H-Indene-1-Methanamines
- Research Application: Synthesis of 2, 3-dihydro-1H-indene-1-methanamines.
- Insights: An efficient method was developed for synthesizing compounds like 2, 3-dihydro-1H-indene-1-methanamines, starting from 4-nitro-3-phenylbutanoic acid, which is a structural relative of (2-Iodophenyl)methanamine (Zhou et al., 2013).
Safety And Hazards
“(2-Iodophenyl)methanamine” is considered hazardous. It has a GHS05 pictogram, with the signal word "Danger" . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P501, P260, P264, P280, P303+P361+P353, P301+P330+P331, P363, P304+P340+P310, P305+P351+P338+P310, and P405 .
properties
IUPAC Name |
(2-iodophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQNNLRITZIWGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388489 | |
Record name | (2-iodophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Iodophenyl)methanamine | |
CAS RN |
39959-51-8 | |
Record name | 2-Iodobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39959-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-iodophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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